molecular formula C16H19N5O4S B10971599 N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10971599
M. Wt: 377.4 g/mol
InChI Key: XQIYVIBMNRAMGR-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a hexahydrocyclooctathiophene ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the hexahydrocyclooctathiophene ring and the subsequent fusion with the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, disrupting cellular processes, and interfering with metabolic pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene-containing molecules. Examples are:

Uniqueness

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H19N5O4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H19N5O4S/c1-20-13(10(8-18-20)21(24)25)15(23)19-16-12(14(17)22)9-6-4-2-3-5-7-11(9)26-16/h8H,2-7H2,1H3,(H2,17,22)(H,19,23)

InChI Key

XQIYVIBMNRAMGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Origin of Product

United States

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